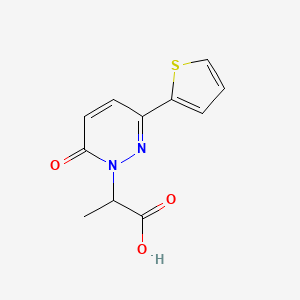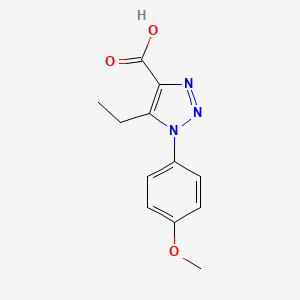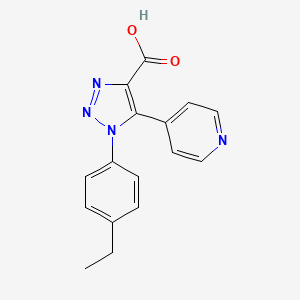
(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine
Descripción general
Descripción
“(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine” is a chemical compound with the CAS Number: 1017399-89-1. It has a molecular weight of 234.34 and is typically in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O/c1-17-14-7-3-2-6-13(14)11-16-8-4-5-12(9-15)10-16/h2-3,6-7,12H,4-5,8-11,15H2,1H3 . This indicates the molecular structure of the compound, which can be visualized using chemical drawing software.Chemical Reactions Analysis
Specific chemical reactions involving “(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine” are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Aplicaciones Científicas De Investigación
Anticonvulsant Agents
- A study by Pandey and Srivastava (2011) focused on the synthesis and characterization of novel schiff bases, including derivatives structurally related to (1-(2-Methoxybenzyl)piperidin-3-yl)methanamine, to screen for anticonvulsant activity. The research demonstrated that several compounds exhibited significant protection against seizures in various models, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Dopamine D2 Receptor Affinity
- In a study by Penjisevic et al. (2016), a series of novel substituted piperidines and (2-methoxyphenyl)piperazines were synthesized, starting from key intermediates structurally similar to (1-(2-Methoxybenzyl)piperidin-3-yl)methanamine. This study pointed out several compounds with high affinity for the dopamine D2 receptor, indicating potential therapeutic applications in neurological disorders (Penjisevic et al., 2016).
Synthesis Methodologies
- A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine was proposed by Smaliy et al. (2011), showcasing the importance of piperidine derivatives, including those related to (1-(2-Methoxybenzyl)piperidin-3-yl)methanamine, in medicinal chemistry for the production of large quantities (Smaliy et al., 2011).
Serotonin 5-HT1A Receptor Biased Agonists
- A novel series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" of serotonin 5-HT1A receptors by Sniecikowska et al. (2019). These compounds showed high 5-HT1A receptor affinity and selectivity, suggesting their utility as potential antidepressant drug candidates (Sniecikowska et al., 2019).
Catalytic and Binding Properties
- Research by Sankaralingam and Palaniandavar (2014) on diiron(III) complexes of tridentate 3N ligands, including compounds structurally analogous to (1-(2-Methoxybenzyl)piperidin-3-yl)methanamine, explored their use as functional models for methane monooxygenases. This study highlighted the effect of the capping ligand on the selective hydroxylation of alkanes, demonstrating the complex's utility in mimicking enzymatic activity and potential applications in industrial catalysis (Sankaralingam & Palaniandavar, 2014).
Mecanismo De Acción
The mechanism of action for “(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine” is not specified in the search results. The mechanism of action for a compound typically refers to how it interacts at the molecular level, often in a biological context .
Its molecular formula is C14H22N2O, and it has a molecular weight of 234.34 .
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-7-3-2-6-13(14)11-16-8-4-5-12(9-15)10-16/h2-3,6-7,12H,4-5,8-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMLOMNKVNVUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCC(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3073126.png)

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073137.png)

![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)


![2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3073175.png)





